molecular formula C19H22N2O3 B4880100 N-(3-amino-3-oxopropyl)-N-benzyl-4-ethoxybenzamide

N-(3-amino-3-oxopropyl)-N-benzyl-4-ethoxybenzamide

Cat. No. B4880100
M. Wt: 326.4 g/mol
InChI Key: ZLBIZHVUJFBMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-3-oxopropyl)-N-benzyl-4-ethoxybenzamide, commonly known as AOEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AOEB is a benzamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

AOEB has been the subject of several scientific research studies due to its potential applications in various fields. AOEB has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. AOEB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, AOEB has been used as a ligand in the synthesis of metal complexes for catalytic and sensing applications.

Mechanism of Action

The mechanism of action of AOEB is not fully understood, but it is thought to involve the inhibition of enzymes and proteins involved in various cellular processes. AOEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. AOEB has also been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
AOEB has been shown to exhibit several biochemical and physiological effects. AOEB has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. AOEB has also been shown to inhibit the growth of cancer cells and exhibit antimicrobial activity against various bacterial strains. Additionally, AOEB has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

AOEB has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, AOEB also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AOEB. One potential direction is the development of AOEB-based metal complexes for use in catalytic and sensing applications. Another potential direction is the study of AOEB in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, further research is needed to fully understand the mechanism of action of AOEB and its potential applications in various fields.

properties

IUPAC Name

N-(3-amino-3-oxopropyl)-N-benzyl-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-24-17-10-8-16(9-11-17)19(23)21(13-12-18(20)22)14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBIZHVUJFBMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCC(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-3-oxopropyl)-N-benzyl-4-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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